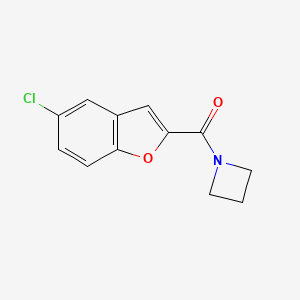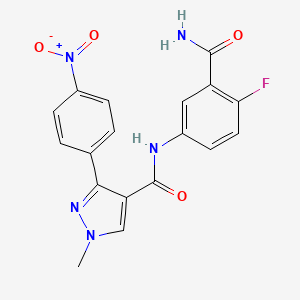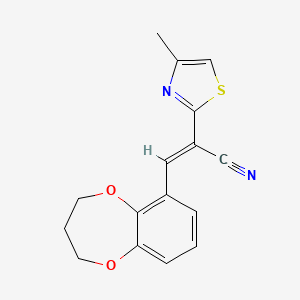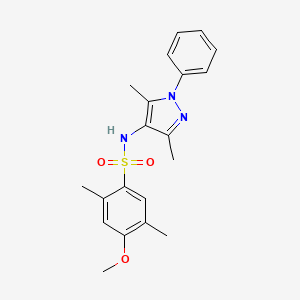![molecular formula C8H13N5O2 B7646393 (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a small molecule that has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone is not fully understood. However, it is believed that its antimicrobial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells. Its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase is due to its ability to bind to the active site of these enzymes and prevent their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can reduce inflammation. In addition, it has been shown to have analgesic properties and can reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone in lab experiments is its high purity. It is a small molecule that can be easily synthesized and purified. Another advantage is its potential as a therapeutic agent. Its antimicrobial, antifungal, and anticancer properties make it a potential candidate for the development of new drugs. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of (3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone. One direction is the development of new drugs based on its potential as a therapeutic agent. Another direction is the study of its mechanism of action to better understand how it works. Additionally, the study of its biochemical and physiological effects can lead to the development of new treatments for various diseases. Finally, the development of new synthesis methods can lead to the production of more efficient and cost-effective methods of producing the compound.
Synthesemethoden
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-methylmorpholine-4-carbaldehyde with 3-amino-1H-1,2,4-triazole in the presence of a catalyst such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in high purity. Other methods include the use of different reagents and solvents, but the overall goal is to produce a pure compound that can be used for scientific research.
Wissenschaftliche Forschungsanwendungen
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to have antimicrobial, antifungal, and anticancer properties. In addition, it has been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase. Its ability to inhibit these enzymes makes it a potential candidate for the treatment of diseases such as glaucoma and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-5-4-15-3-2-13(5)7(14)6-10-8(9)12-11-6/h5H,2-4H2,1H3,(H3,9,10,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCYDRUSNXXCKV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)

![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)
![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)

![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)
